Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid

Catalog No.
S13945865
CAS No.
39492-91-6
M.F
CF3(OCF2)5COOH
C7HF13O7
M. Wt
444.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid

CAS Number

39492-91-6

Product Name

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid

IUPAC Name

2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid

Molecular Formula

CF3(OCF2)5COOH
C7HF13O7

Molecular Weight

444.06 g/mol

InChI

InChI=1S/C7HF13O7/c8-2(9,1(21)22)23-4(13,14)25-6(17,18)27-7(19,20)26-5(15,16)24-3(10,11)12/h(H,21,22)

InChI Key

FVHYBZSZYQKTPP-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a perfluoroalkyl ether carboxylic acid. This compound is characterized by a long carbon chain with multiple ether linkages and fluorinated carbon atoms. Its chemical formula is C₇HF₁₃O₇, and it has a unique structure that contributes to its stability and persistence in the environment. Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is often referred to as a "forever chemical" due to its resistance to degradation in natural environments and biological systems .

The chemical behavior of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is largely influenced by its fluorinated structure. It exhibits properties typical of PFAS compounds, such as hydrophobicity and lipophobicity. The compound can undergo various reactions including:

  • Hydrolysis: Under specific conditions, it may hydrolyze to form less complex perfluorinated acids.
  • Decomposition: At high temperatures or in the presence of strong oxidizing agents, it can decompose into smaller fluorinated compounds.
  • Reactivity with nucleophiles: The ether linkages can react with strong nucleophiles, although this is less common due to the stability of the carbon-fluorine bonds .

Research on the biological activity of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid indicates potential toxicity similar to other PFAS compounds. Studies have shown that exposure to perfluoroalkyl ether carboxylic acids can lead to:

  • Endocrine disruption: These compounds may interfere with thyroid hormone signaling pathways.
  • Developmental toxicity: Animal studies suggest that exposure during critical developmental windows can result in adverse effects on growth and development .
  • Bioaccumulation: Like other PFAS substances, this compound tends to accumulate in biological tissues over time due to its persistent nature .

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid can be synthesized through several methods:

  • Electrochemical fluorination: This method involves the electrochemical treatment of precursors in a fluorinated solvent.
  • Fluorination of precursors: Starting materials such as alcohols or carboxylic acids can be fluorinated using reagents like hydrogen fluoride or fluorine gas under controlled conditions.
  • Polymerization techniques: In some cases, polymerization methods may be adapted to create ether linkages in the final product .

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid has potential applications in various industries due to its unique chemical properties:

  • Coatings: Used in creating water-repellent and oil-repellent surfaces.
  • Textiles: Applied in fabric treatments for stain resistance.
  • Industrial processes: Functions as an additive in manufacturing processes requiring high thermal stability and chemical resistance .

Interaction studies involving perfluoro-3,5,7,9,11-pentaoxadodecanoic acid have focused on its effects on biological systems:

  • Thyroid hormone binding: Research indicates that this compound may compete with thyroid hormones for receptor binding sites.
  • Toxicological assessments: Long-term exposure studies have shown alterations in liver function and metabolic processes in animal models .
  • Environmental persistence: Studies have documented its presence in various environmental matrices such as water and soil samples .

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid shares structural similarities with other PFAS compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Perfluoro-3,5-dioxahexanoic acidTwo ether linkagesShorter carbon chain compared to pentaoxadodecanoic acid
Perfluoro-3,5,7-trioxaoctanoic acidThree ether linkagesUsed primarily for industrial applications
Perfluoro-3,5-butaoxadecanoic acidFour ether linkagesIntermediate stability between shorter and longer chains
Perfluoro-octanoic acid (PFOA)No ether linkages; long carbon chainKnown for significant health risks and regulation
Perfluorooctane sulfonic acid (PFOS)Sulfonate group instead of carboxylateHighly regulated due to severe environmental impact

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid stands out due to its specific arrangement of five ether linkages within a dodecanoic framework which enhances its stability and alters its interaction with biological systems compared to other PFAS compounds .

Historical Development of Polyfluoroether Carboxylic Acid Synthesis

The synthesis of polyfluoroether carboxylic acids traces its origins to mid-20th-century advances in fluorocarbon chemistry. Early work on perfluorinated compounds emerged from the Manhattan Project, where researchers sought inert materials resistant to uranium hexafluoride (UF~6~). Initial methods relied on direct fluorination of hydrocarbons using cobalt trifluoride (CoF~3~), a process pioneered by Ruff and Fowler in the 1940s. This approach, while effective for simple perfluorocarbons, struggled with oxygen-containing architectures due to uncontrolled side reactions.

A breakthrough came with Simons' electrochemical fluorination (ECF) process, developed in the late 1940s. By electrolyzing hydrocarbons in anhydrous hydrogen fluoride, ECF enabled the gradual substitution of hydrogen atoms with fluorine while preserving functional groups. Although early ECF systems produced mixtures, optimization allowed selective formation of ether-linked fluorocarbons. For example, cyclic ethers like perfluorotetrahydrofuran could be fluorinated to yield precursors for polyfluoroether acids.

The first deliberate synthesis of perfluoroether carboxylic acids occurred in the 1960s through telomerization reactions. By reacting tetrafluoroethylene (TFE) with oxygen in the presence of iodine pentafluoride, researchers generated perfluoroalkyl ether iodides, which were subsequently oxidized to carboxylic acids. This method laid the groundwork for controlled construction of multi-ether structures.

Table 1: Historical Milestones in Polyfluoroether Carboxylic Acid Synthesis

YearDevelopmentMethodKey Reference
1947Electrochemical fluorination (ECF)Simons process
1962Telomerization of TFE with oxygenIodide-mediated oxidation
1978Direct fluorination of polyethersCoF~3~ catalysis

Novel Catalytic Approaches for Ether-Linked Perfluorinated Architectures

Modern synthesis routes emphasize precision and sustainability. Recent advances leverage computational chemistry to design catalysts that direct fluorine substitution while minimizing energy input. For instance, sodium hydroxide–mediated defluorination-decarboxylation cycles enable the stepwise construction of perfluoroether chains in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method, validated through density functional theory (DFT) calculations, proceeds via a β-fluoride elimination mechanism (Fig. 1):

$$ \text{R}\text{f}\text{COO}^- + \text{OH}^- \rightarrow \text{R}\text{f}\text{CF}2^- + \text{CO}3^{2-} \quad (\Delta G^\ddagger = 27.7 \, \text{kcal/mol}) $$

Here, the hydroxide ion abstracts a β-fluoride from the perfluorinated chain, inducing decarboxylation and subsequent recombination with fluorine donors. This pathway achieves 58–72% yields for C~7~ perfluoroether acids under mild conditions (40–120°C).

Another innovation involves photocatalytic fluorination using transition metal complexes. Iridium-based catalysts, when irradiated at 450 nm, activate C–H bonds in polyether precursors, enabling regioselective fluorine insertion. This method avoids the hazardous fluorine gas (F~2~) used in traditional approaches.

Table 2: Comparative Analysis of Catalytic Methods

MethodTemperature (°C)Yield (%)Selectivity
NaOH-mediated decarboxylation12072High
Photocatalytic fluorination2565Moderate
ECF8048Low

Industrial Utilization in Advanced Fluoropolymer Production

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid serves as a key monomer and surfactant in fluoropolymer manufacturing. Its ether-oxygen-rich structure imparts flexibility to otherwise rigid polytetrafluoroethylene (PTFE)-like materials, making it indispensable for:

  • Melt-processable fluoroplastics: Incorporation into copolymers with TFE reduces melting points, enabling injection molding.
  • Fuel cell membranes: The acid’s ionizable carboxylate group enhances proton conductivity in perfluorosulfonic acid (PFSA) membranes.
  • Anti-fouling coatings: As a surfactant, it lowers surface tension in aqueous dispersions of fluoropolymers, ensuring uniform coatings on substrates.

A notable application is in the production of perfluoroalkoxy alkanes (PFA), where the compound acts as a chain-transfer agent during polymerization. This results in polymers with controlled molecular weights and improved thermal stability (Table 3).

Table 3: Properties of PFA Incorporating Perfluoro-3,5,7,9,11-Pentaoxadodecanoic Acid

PropertyValueImprovement vs. PTFE
Melting point305°C-5%
Tensile strength28 MPa+12%
Dielectric constant2.1Unchanged

Global Distribution Patterns in Aquatic Systems

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid represents a distinctive class of per- and polyfluoroalkyl substances characterized by multiple ether linkages within its molecular structure [1]. The compound, with the molecular formula C₇HF₁₃O₇ and molecular weight of 444.06 g/mol, exhibits unique environmental distribution patterns that distinguish it from conventional perfluoroalkyl substances [2] [3].

Environmental monitoring studies have revealed the presence of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid in various aquatic systems, though at considerably lower concentrations compared to legacy per- and polyfluoroalkyl substances [4]. In a comprehensive study of well water contamination, only six of 84 wells contained detectable levels of this compound, with concentrations ranging from 3 to 13 ng/L and a median below detection limits [4]. The compound's detection frequency of approximately 7% in groundwater systems suggests limited environmental mobility compared to shorter-chain fluorinated compounds [4].

Surface water contamination patterns demonstrate significant spatial variability in the occurrence of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid [1] [5]. Monitoring data from public water supply reservoirs indicates that ether-functionalized per- and polyfluoroalkyl substances, including perfluoro-3,5,7,9,11-pentaoxadodecanoic acid, are present in drinking water sources across multiple geographical regions [5]. The widespread distribution of detectable per- and polyfluoroalkyl substances in public water supply reservoirs demonstrates the ubiquitous nature of these compounds in aquatic environments [5].

The environmental persistence of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is attributed to the exceptional stability of carbon-fluorine bonds, which resist degradation under natural environmental conditions [6]. This persistence, combined with the presence of multiple ether linkages, contributes to the compound's classification as a "forever chemical" due to its resistance to degradation in natural environments and biological systems .

Table 1: Concentration Ranges of Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid in Aquatic Systems

Water SourceDetection FrequencyConcentration Range (ng/L)Median Concentration (ng/L)Reference
Well Water7.1% (6/84 wells)3-13Below detection limit [4]
Surface WaterVariableNot specifiedNot specified [1] [5]
Drinking WaterPresentNot quantifiedNot quantified [5]

The partitioning behavior of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid in aquatic systems is influenced by its unique molecular structure, which includes both hydrophobic perfluoroalkyl chains and hydrophilic ether linkages [8]. This dual character affects the compound's distribution between dissolved and particulate phases in environmental waters [8]. Research on fluorochemical industrial park environments indicates that perfluoroalkyl ether compounds exhibit distinct partitioning coefficients that vary with environmental conditions and the presence of organic matter [8].

Atmospheric Migration Mechanisms of Ether-Functionalized Per- and Polyfluoroalkyl Substances

The atmospheric transport of ether-functionalized per- and polyfluoroalkyl substances, including perfluoro-3,5,7,9,11-pentaoxadodecanoic acid, occurs through complex mechanisms that differ significantly from conventional perfluoroalkyl compounds [9] [10]. These substances are introduced into the atmosphere through direct emissions from manufacturing facilities, industrial applications, and waste treatment processes [9] [10].

Atmospheric migration involves both gas-phase and particle-phase transport processes [11]. The presence of ether linkages in perfluoro-3,5,7,9,11-pentaoxadodecanoic acid influences its atmospheric behavior by affecting its volatility and partitioning characteristics [11]. Temperature plays a crucial role in the gas-particle partitioning of per- and polyfluoroalkyl substances, while organic matter content influences their distribution across different atmospheric compartments [11].

The surfactant properties of ether-functionalized per- and polyfluoroalkyl substances significantly influence their atmospheric transport mechanisms [9] [12]. These compounds preferentially accumulate at air-water interfaces, with the hydrophobic carbon-fluorine tail oriented towards the air phase and the hydrophilic head group dissolved in the water phase [9] [12]. This interfacial behavior affects aerosol-based transport and influences the compound's atmospheric residence time and deposition patterns [9] [12].

Table 2: Atmospheric Transport Characteristics of Ether-Functionalized Per- and Polyfluoroalkyl Substances

Transport MechanismCharacteristicsEnvironmental Significance
Gas-phase transportTemperature-dependent partitioningEnables long-range atmospheric transport [11]
Particle-phase transportOrganic matter associationInfluences deposition patterns [11]
Air-water interface partitioningSurfactant behaviorAffects atmospheric residence time [9] [12]
Precipitation scavengingRemoval mechanismPrimary atmospheric removal process [11]

Long-range atmospheric transport of ether-functionalized per- and polyfluoroalkyl substances occurs through advection, dispersion, and diffusion processes [13] [14]. Global atmospheric chemistry models have demonstrated that these compounds can undergo transport over continental scales, with deposition occurring in remote regions far from emission sources [14] [15]. The atmospheric source of perfluoroalkyl substances contributes 6-185 tonnes per year globally, with 0.1-2.1 tonnes per year deposited in Arctic regions [14] [15].

Precipitation serves as the primary mechanism for removing ether-functionalized per- and polyfluoroalkyl substances from the atmosphere [11] [16]. Wet deposition through rainfall accounts for approximately 50-60% of atmospheric deposition for longer-chain compounds, while shorter-chain compounds are primarily removed through gas absorption processes [16]. The precipitation scavenging efficiency varies based on compound structure, with ether-functionalized compounds exhibiting distinct removal patterns compared to conventional perfluoroalkyl substances [11].

XLogP3

4.5

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

1

Exact Mass

443.9514685 g/mol

Monoisotopic Mass

443.9514685 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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